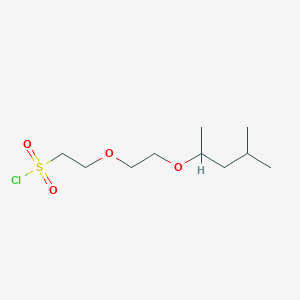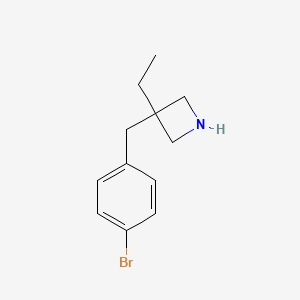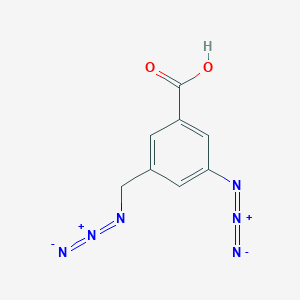
2-(2-((4-Methylpentan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((4-Methylpentan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride is a complex organic compound that features a sulfonyl chloride functional group
Preparation Methods
The synthesis of 2-(2-((4-Methylpentan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of 2-(2-((4-Methylpentan-2-yl)oxy)ethoxy)ethanol with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(2-((4-Methylpentan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonic acid group under specific conditions.
Oxidation Reactions: Although less common, it can undergo oxidation to form sulfonate esters.
Common reagents used in these reactions include nucleophiles like amines for substitution reactions and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-((4-Methylpentan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to modify biomolecules for various studies.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-((4-Methylpentan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. This reactivity is exploited in various synthetic applications.
Comparison with Similar Compounds
Similar compounds include other sulfonyl chlorides like methanesulfonyl chloride and benzenesulfonyl chloride. Compared to these, 2-(2-((4-Methylpentan-2-yl)oxy)ethoxy)ethane-1-sulfonyl chloride has a more complex structure, which can offer unique reactivity and selectivity in chemical reactions. This uniqueness makes it valuable for specific applications where other sulfonyl chlorides may not be suitable.
Properties
Molecular Formula |
C10H21ClO4S |
|---|---|
Molecular Weight |
272.79 g/mol |
IUPAC Name |
2-[2-(4-methylpentan-2-yloxy)ethoxy]ethanesulfonyl chloride |
InChI |
InChI=1S/C10H21ClO4S/c1-9(2)8-10(3)15-5-4-14-6-7-16(11,12)13/h9-10H,4-8H2,1-3H3 |
InChI Key |
MKSUUQWNIHFPNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)OCCOCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol](/img/structure/B13524406.png)
![N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamidehydrochloride](/img/structure/B13524421.png)

![(4r,7r)-1-Azaspiro[3.5]nonan-7-ol](/img/structure/B13524432.png)




![Methyl7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate](/img/structure/B13524457.png)



